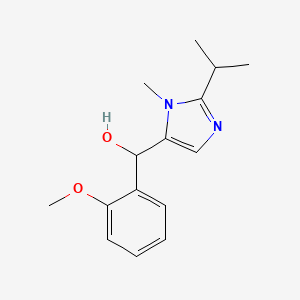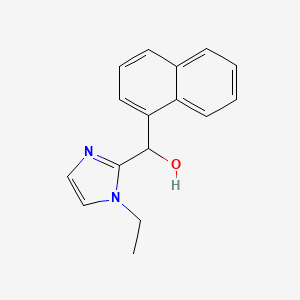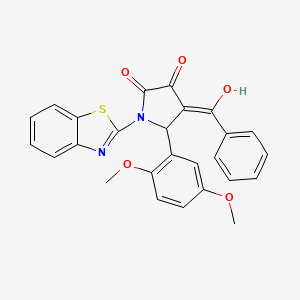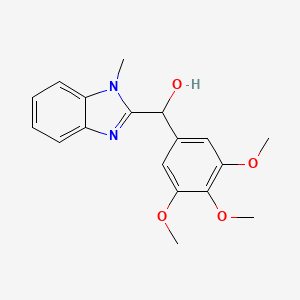
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(2-methoxyphenyl)methanol
Descripción general
Descripción
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(2-methoxyphenyl)methanol, also known as IMI-1, is a chemical compound that has been widely studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications due to its unique structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of (2-isopropyl-1-methyl-1H-imidazol-5-yl)(2-methoxyphenyl)methanol is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by disrupting their DNA synthesis and repair mechanisms.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of several key enzymes and proteins involved in cancer cell growth and proliferation. Additionally, it has been found to induce cell cycle arrest, preventing cancer cells from dividing and multiplying. It has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(2-methoxyphenyl)methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been found to be relatively non-toxic to normal cells, making it a promising candidate for further development as a cancer therapy. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be further studied.
Direcciones Futuras
There are several future directions for research on (2-isopropyl-1-methyl-1H-imidazol-5-yl)(2-methoxyphenyl)methanol. One area of focus is the development of more potent and selective analogs of this compound that can be used as cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, preclinical and clinical studies are needed to determine the safety and efficacy of this compound as a cancer therapy.
Aplicaciones Científicas De Investigación
(2-isopropyl-1-methyl-1H-imidazol-5-yl)(2-methoxyphenyl)methanol has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to have activity against several types of cancer cells, including breast, lung, and colon cancer. Additionally, it has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-(3-methyl-2-propan-2-ylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)15-16-9-12(17(15)3)14(18)11-7-5-6-8-13(11)19-4/h5-10,14,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQTVNJEZCMZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)C(C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B3908019.png)
![6-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-nitrobenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908024.png)
![6-[3-(4-fluorobenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908031.png)

![N-[2-(1-methyl-1H-pyrazol-4-yl)benzyl]propanamide](/img/structure/B3908050.png)
![6-[3-benzoyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908057.png)
![methyl 4-({[(4-methyl-1-phthalazinyl)thio]acetyl}amino)benzoate](/img/structure/B3908058.png)
![2-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B3908059.png)

![4-(4-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B3908072.png)
![4-[4-({5-[4-(aminosulfonyl)phenyl]-2-furyl}methylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3908082.png)

![6-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3908109.png)
![N-cycloheptyl-3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B3908111.png)
